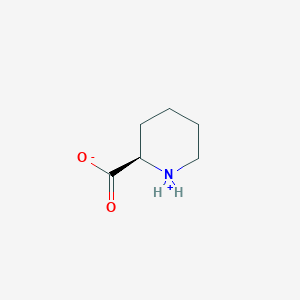

D-Pipecolinic acid

Description

(R)-Piperidine-2-carboxylic acid is a natural product found in Lunaria annua, Petalonia fascia, and Acacia excelsa with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEACLLIILLPRG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347687 | |

| Record name | (+)-Pipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1723-00-8 | |

| Record name | (+)-Pipecolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1723-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipecolic acid, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001723008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Pipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPECOLIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPO6784Z20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

266 - 268 °C | |

| Record name | D-Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthetic Pathway of D-Pipecolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pipecolinic acid, a non-proteinogenic amino acid, is a significant metabolite in various biological systems, including bacteria, fungi, and mammals. Its presence is implicated in several physiological and pathological processes, making its biosynthetic pathway a subject of intensive research. In humans, elevated levels of this compound are associated with certain metabolic disorders, highlighting the importance of understanding its formation. While the biosynthesis of its L-enantiomer is well-documented, the pathway leading to this compound is distinct and involves a specific set of enzymatic reactions primarily originating from lysine (B10760008). This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the key enzymes, their kinetics, and the experimental protocols used for their characterization.

Core Biosynthetic Pathways

The biosynthesis of this compound predominantly proceeds from D-lysine, which can be formed from the more common L-lysine by the action of lysine racemase. The pathway then involves two key enzymatic steps: the conversion of D-lysine to an intermediate, Δ¹-piperideine-2-carboxylic acid (P2C), followed by the reduction of P2C to pipecolic acid. However, a critical aspect of this pathway is the stereochemistry of the final product, which can vary depending on the organism and the specific enzymes involved. In some organisms, the catabolism of D-lysine has been shown to yield L-pipecolic acid, indicating the presence of stereospecific enzymes that dictate the final configuration. The direct enzymatic pathway leading exclusively to this compound is less characterized, with much of the available data pointing towards the formation of L-pipecolic acid from D-lysine catabolism in organisms like Pseudomonas putida.[1][2][3][4]

The generally accepted pathway for pipecolic acid formation from D-lysine involves the following steps:

-

Racemization of L-lysine to D-lysine (optional): In environments where L-lysine is the primary precursor, a lysine racemase is required to produce the D-lysine substrate.

-

Oxidative deamination or transamination of D-lysine: D-lysine is converted to α-keto-ε-aminocaproate, which spontaneously cyclizes to form the intermediate Δ¹-piperideine-2-carboxylic acid (P2C). This step is catalyzed by a D-amino acid oxidase or a D-lysine aminotransferase.[5]

-

Reduction of Δ¹-piperideine-2-carboxylate (P2C): The cyclic imine P2C is then reduced to pipecolic acid by an NADPH-dependent reductase. The stereospecificity of this reductase determines whether D- or L-pipecolic acid is formed.

It is important to note that while this guide focuses on the this compound pathway, much of the detailed enzymatic characterization, particularly for the P2C reductase from Pseudomonas putida, indicates the production of L-pipecolic acid. The existence of a D-specific P2C reductase in other organisms remains an area of active investigation.

Key Enzymes and Their Characteristics

The biosynthesis of this compound is orchestrated by a series of enzymes with distinct catalytic functions and properties.

Lysine Racemase (EC 5.1.1.5)

Lysine racemase catalyzes the interconversion of L-lysine and D-lysine, providing the initial substrate for the this compound pathway when L-lysine is the starting material. These enzymes are found in various bacteria.

-

Reaction: L-lysine ⇌ D-lysine

D-Amino Acid Oxidase (DAAO) (EC 1.4.3.3) / D-Lysine Aminotransferase

This class of enzymes initiates the conversion of D-lysine. D-amino acid oxidases catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide and ammonia. Alternatively, a D-lysine specific aminotransferase can transfer the α-amino group to an acceptor, yielding the same α-keto-ε-aminocaproate intermediate.

-

Reaction (DAAO): D-lysine + O₂ + H₂O → α-keto-ε-aminocaproate + NH₃ + H₂O₂

-

Spontaneous Cyclization: α-keto-ε-aminocaproate ⇌ Δ¹-piperideine-2-carboxylic acid (P2C) + H₂O

Δ¹-Piperideine-2-carboxylate Reductase (P2C Reductase) (EC 1.5.1.21)

This NADPH-dependent enzyme catalyzes the final reduction step. The reductase isolated from Pseudomonas putida has been shown to produce L-pipecolate from P2C, which is derived from D-lysine. The existence of a reductase that specifically produces D-pipecolic acid is yet to be definitively characterized across different species.

-

Reaction: Δ¹-piperideine-2-carboxylate + NADPH + H⁺ → L-pipecolate + NADP⁺

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic parameters for the key enzymes involved in the pathways related to this compound biosynthesis.

| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Specific Activity | Optimal pH | Optimal Temp. (°C) | Cofactor | Inhibitors | Reference(s) |

| Δ¹-Piperideine-2-carboxylate Reductase | Pseudomonas putida | Δ¹-piperideine-2-carboxylate | 0.23 | - | - | 8.0 - 8.3 | - | NADPH | Zn²⁺, Mn²⁺, Hg²⁺, Co²⁺, p-chloromercuribenzoate | |

| NADPH | 0.13 | - | - | |||||||

| Lysine Racemase | Soil Metagenome | L-lysine | - | - | Higher for L to D | 8.0 | 30 | Co²⁺, Mg²⁺, Mn²⁺ | EDTA, dipicolinic acid | |

| L-lysine α-oxidase | Trichoderma viride | L-lysine | - | - | 2.0 U/mg (precursor) | 4.0 (precursor), 7.4 (mature) | 50 | FAD | - | |

| 66.1 U/mg (mature) | ||||||||||

| Lysine Cyclodeaminase (RapL) | Streptomyces hygroscopicus | L-lysine | 0.046 ± 0.004 | 0.010 ± 0.0003 | - | 8.0 | 30 | NAD⁺ | (S)-Nipecotic acid (IC₅₀ = 680 µM), (R)-Nipecotic acid (IC₅₀ = 4.8 mM), Thiazolidine-2-carboxylic acid (IC₅₀ = 96 µM) | |

| L-ornithine | - | - | k_cat_/K_m_ = 0.14 mM⁻¹min⁻¹ | |||||||

| NAD⁺ | 0.0023 | - | - |

Note: Data for some enzymes, particularly those directly leading to D-pipecolic acid, is limited. The data for L-lysine α-oxidase and Lysine Cyclodeaminase are included for comparative purposes as they are involved in related L-pipecolic acid biosynthetic pathways.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of Pipecolic Acid from Lysine

The following diagram illustrates the enzymatic conversion of lysine to pipecolic acid, highlighting the key intermediates.

Caption: Enzymatic conversion of Lysine to Pipecolic Acid.

Experimental Workflow for Enzyme Characterization

This workflow outlines the general steps for cloning, expressing, purifying, and assaying a biosynthetic enzyme like P2C reductase.

Caption: General workflow for enzyme characterization.

Experimental Protocols

Cloning, Expression, and Purification of Δ¹-Piperideine-2-carboxylate Reductase from Pseudomonas putida

This protocol is adapted from methodologies described for purifying enzymes from Pseudomonas putida.

a. Gene Amplification and Cloning:

-

The gene encoding P2C reductase is amplified from P. putida genomic DNA using specific primers.

-

The PCR product is digested with appropriate restriction enzymes and ligated into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

-

The ligation mixture is transformed into a competent E. coli strain (e.g., DH5α) for plasmid propagation.

-

Positive clones are confirmed by colony PCR, restriction digestion, and DNA sequencing.

b. Protein Expression:

-

The confirmed plasmid is transformed into an expression host strain (e.g., E. coli BL21(DE3)).

-

A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.

c. Protein Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or French press.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.

-

The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20-40 mM).

-

The protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

If necessary, further purification steps like gel filtration chromatography can be performed.

Enzyme Assay for Δ¹-Piperideine-2-carboxylate Reductase

This assay measures the activity of P2C reductase by monitoring the consumption of NADPH at 340 nm.

a. Reaction Mixture (per 1 mL):

-

100 mM Tris-HCl buffer (pH 8.0)

-

0.2 mM NADPH

-

1 mM Δ¹-piperideine-2-carboxylate (substrate)

-

Purified P2C reductase enzyme (appropriate concentration)

b. Procedure:

-

Prepare the reaction mixture without the enzyme in a quartz cuvette.

-

Place the cuvette in a spectrophotometer and set the wavelength to 340 nm.

-

Initiate the reaction by adding the enzyme to the cuvette and mix quickly.

-

Record the decrease in absorbance at 340 nm over time.

-

The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

Chiral HPLC Analysis of Pipecolic Acid Enantiomers

This method allows for the separation and quantification of D- and L-pipecolic acid.

a. Instrumentation and Column:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

-

Chiral column (e.g., Astec CHIROBIOTIC T, Teicoplanin-based columns).

b. Mobile Phase and Conditions (example):

-

Mobile Phase: Isocratic mixture of water and acetonitrile (B52724) (e.g., 50:50 v/v), may contain additives like small amounts of acid or buffer to improve separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 220 nm or MS in selected reaction monitoring (SRM) mode.

c. Sample Preparation:

-

Biological samples (e.g., plasma, urine, cell extracts) are deproteinized, often by adding a solvent like acetonitrile or methanol, followed by centrifugation.

-

The supernatant is collected and may be dried down and reconstituted in the mobile phase.

-

An internal standard (e.g., a deuterated analog or a structurally similar chiral compound) is added for accurate quantification.

d. Analysis:

-

Inject the prepared sample onto the chiral HPLC column.

-

The D- and L-enantiomers will elute at different retention times.

-

Identify the peaks by comparing their retention times to those of pure D- and L-pipecolic acid standards.

-

Quantify the amount of each enantiomer by integrating the peak area and comparing it to a standard curve.

Conclusion

The biosynthetic pathway of this compound, primarily originating from D-lysine, involves a series of enzymatic reactions that are of significant interest to researchers in various fields. While the overall pathway is understood, the stereospecificity of the final reduction step remains a key area for further investigation to definitively establish a direct route to this compound in different organisms. The detailed protocols and quantitative data provided in this guide offer a valuable resource for scientists and drug development professionals seeking to study this important metabolic pathway. Further research into the enzymes of this pathway will not only enhance our fundamental understanding of metabolism but may also open new avenues for the development of therapeutics targeting related metabolic disorders.

References

- 1. delta1-piperideine-2-carboxylate reductase of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. delta1-piperideine-2-carboxylate reductase of Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-lysine catabolic pathway in Pseudomonas putida: interrelations with L-lysine catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Enigmatic Role of D-Pipecolinic Acid in Mammalian Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Pipecolinic acid, a chiral derivative of lysine (B10760008), has long been a molecule of interest in mammalian biochemistry and neurobiology. While its L-enantiomer is a well-established intermediate in lysine metabolism, the biological significance of this compound has been more elusive. This technical guide provides an in-depth exploration of the current understanding of this compound's role in mammals, focusing on its metabolic pathways, physiological concentrations, and association with disease states. We delve into the analytical methodologies for its quantification, examine its purported neuromodulatory functions, and discuss the enzymatic machinery governing its turnover. This document aims to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and target the pathways involving this compound.

Introduction

This compound is a non-proteinogenic amino acid found in various biological fluids and tissues of mammals. Unlike its L-isomer, which is a product of L-lysine degradation, the origins and functions of this compound are not as clearly defined. It is believed to be derived from both the metabolism of D-lysine by intestinal microbiota and endogenous enzymatic processes[1]. Elevated levels of pipecolic acid are a hallmark of several inherited metabolic disorders, most notably peroxisomal biogenesis disorders such as Zellweger syndrome, making it a crucial biomarker for diagnosis and disease monitoring[2][3]. This guide will synthesize the current knowledge on this compound, providing a detailed overview of its biochemistry, analytical determination, and physiological relevance.

Metabolism of this compound

The metabolic pathway of this compound in mammals is primarily catabolic and is intrinsically linked to peroxisomal function.

2.1. Anabolic Pathways

The primary source of this compound is thought to be the catabolism of dietary lysine by intestinal bacteria[1]. Ingestion of lysine-rich foods has been shown to increase plasma and urinary concentrations of the D-isomer specifically[1].

2.2. Catabolic Pathways

The oxidative degradation of this compound is predominantly carried out by the peroxisomal enzyme D-amino acid oxidase (DAO). DAO catalyzes the oxidative deamination of various D-amino acids to their corresponding α-keto acids, producing ammonia (B1221849) and hydrogen peroxide as byproducts.

dot

Quantitative Data on this compound Distribution

The concentration of this compound in biological fluids is a critical parameter for diagnosing and monitoring certain metabolic disorders. The following tables summarize the reported concentrations in healthy individuals and patients with relevant diseases.

Table 1: this compound Concentrations in Human Plasma

| Population | This compound Concentration (µmol/L) | L-Pipecolinic Acid Concentration (µmol/L) | Total Pipecolic Acid Concentration (µmol/L) | Reference |

| Healthy At-term Infants (>1 week) | Not specified | Not specified | 1.36 (mean), 0.47-3.27 (range) | |

| Healthy Individuals | Not specified | 95% of total | Not specified | |

| Patients with Peroxisomal Disorders | Significantly elevated | Significantly elevated | Significantly elevated |

Table 2: this compound Concentrations in Human Cerebrospinal Fluid (CSF)

| Population | This compound Concentration (µmol/L) | L-Pipecolinic Acid Concentration (µmol/L) | Total Pipecolic Acid Concentration (µmol/L) | Reference |

| Healthy Adults | Not specified | Not specified | 0.08 (mean), 0.07-0.10 (range) | |

| Healthy Children (1-13 years) | Not specified | Not specified | <1.6 | |

| Children with Hyperpipecolatemia | Not specified | Not specified | 1-2 |

Table 3: this compound Concentrations in Human Urine

| Population | This compound Concentration | Total Pipecolic Acid Concentration (mmol/mol creatinine) | Reference |

| Healthy Individuals | Excreted primarily as the D-enantiomer | Not specified | |

| Patients with Zellweger Syndrome | Not consistently elevated | 0.02-228.3 (range) |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound, particularly its chiral separation from the L-enantiomer, is crucial for clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

4.1. Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the derivatization of pipecolic acid to enhance its volatility for gas chromatographic separation, followed by mass spectrometric detection for quantification.

-

Sample Preparation:

-

To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).

-

Deproteinize the sample using a suitable agent (e.g., acetonitrile) and centrifuge.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in a suitable solvent.

-

Add a derivatizing agent. A common approach is a two-step derivatization:

-

N-methylation of the amine group.

-

Esterification of the carboxyl group with pentafluorobenzyl bromide (PFBBr).

-

-

Alternatively, a one-step derivatization using propyl chloroformate can be employed.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a chiral capillary column (e.g., CP Chiralsil-Dex CB).

-

Set the oven temperature program to achieve optimal separation of the D- and L-pipecolic acid enantiomers. A typical program might start at 100°C and ramp up to 240°C.

-

Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for sensitive and specific detection.

-

dot

4.2. Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the advantage of direct analysis of underivatized pipecolic acid in biological matrices.

-

Sample Preparation:

-

To 50 µL of plasma, add an internal standard (e.g., phenylalanine-d5).

-

Deproteinize the sample with acetonitrile (B52724) and centrifuge.

-

Evaporate the supernatant and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a chiral liquid chromatography column (e.g., macrocyclic glycopeptide teicoplanin column).

-

Use an isocratic or gradient elution with a suitable mobile phase to separate the enantiomers.

-

Interface the LC system with a tandem mass spectrometer operating in the selected-reaction monitoring (SRM) mode.

-

Monitor specific precursor-to-product ion transitions for this compound and the internal standard for quantification (e.g., m/z 130 → m/z 84 for pipecolic acid).

-

Biological Role and Neuromodulatory Effects

The precise biological role of this compound in mammals remains an active area of investigation. Its accumulation in the brain in certain pathological conditions has led to research into its potential neuromodulatory effects.

5.1. Interaction with the GABAergic System

Early studies suggested a possible interaction of pipecolic acid with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Some reports indicated that pipecolic acid could enhance GABA responses in neurons. However, subsequent and more detailed investigations have shown that L-pipecolic acid has only a weak affinity for GABA-B receptors and no significant affinity for the GABA-A receptor complex. Therefore, a strong, direct GABA-mimetic action is unlikely.

5.2. Interaction with the Glutamatergic System

There is limited direct evidence for a significant interaction between D-pipecolic acid and the NMDA receptor, a key component of the excitatory glutamatergic system. While some pipecolic acid derivatives have been shown to act as NMDA receptor antagonists, the role of endogenous this compound in modulating this system is not well-established.

dot

Enzymology of this compound Metabolism

6.1. D-Amino Acid Oxidase (DAO)

DAO is a flavoenzyme located in the peroxisomes that plays a central role in the catabolism of D-amino acids, including this compound.

-

Substrate Specificity: DAO exhibits broad substrate specificity, acting on a variety of neutral and basic D-amino acids. While specific kinetic parameters for this compound with mammalian DAO are not extensively reported, the enzyme is known to oxidize other D-amino acids like D-serine and D-alanine efficiently.

-

Kinetic Parameters: The kinetic parameters of human DAO have been determined for several substrates, as shown in Table 4.

Table 4: Apparent Kinetic Parameters of Human D-Amino Acid Oxidase (hDAAO) for Various Substrates

| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

| D-Serine | 1.8 | 6.3 | 3500 | |

| D-Alanine | 0.8 | 28 | 35000 | |

| D-Proline | 1.4 | 12 | 8571 | |

| D-Cysteine | 0.2 | 10 | 50000 | |

| D-Kynurenine | 0.7 | 11 | 15714 | |

| Data were obtained under specific experimental conditions and may vary. |

Conclusion and Future Directions

This compound remains a molecule of significant clinical and scientific interest. Its role as a biomarker for peroxisomal disorders is well-established, and the analytical methods for its detection are continually improving in sensitivity and specificity. However, its precise physiological functions, particularly in the central nervous system, require further elucidation. Future research should focus on:

-

Tissue-specific quantification of this compound: Determining the concentrations of this compound in different brain regions and other tissues will provide valuable insights into its localized roles.

-

Identification of specific transporters: The mechanisms by which this compound crosses cellular and subcellular membranes, including the blood-brain barrier and the peroxisomal membrane, are not fully understood.

-

Elucidation of novel biological targets: Given the weak interactions with GABA and NMDA receptors, it is likely that this compound may have other, as-yet-unidentified molecular targets in mammalian cells.

-

Exploring the therapeutic potential of modulating this compound levels: A better understanding of its roles in health and disease may open up new avenues for therapeutic interventions in peroxisomal disorders and potentially other neurological conditions.

This technical guide provides a solid foundation for researchers and clinicians working on this compound, highlighting both the established knowledge and the exciting questions that remain to be answered.

References

- 1. Origin of D- and L-pipecolic acid in human physiological fluids: a study of the catabolic mechanism to pipecolic acid using the lysine loading test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisomal L-pipecolic acid oxidation is deficient in liver from Zellweger syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hyperpipecolic acidaemia: a diagnostic tool for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Pipecolinic Acid Metabolism in the Human Body

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Pipecolinic acid, a non-proteinogenic amino acid, has garnered increasing interest in the scientific community due to its association with various physiological and pathological states, including peroxisomal biogenesis disorders and neurological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in the human body. It details the origin, metabolic pathways, and enzymatic processes involved in its transformation, with a particular focus on its degradation. This guide also presents quantitative data, detailed experimental protocols for its analysis, and visual representations of the key metabolic and experimental workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Pipecolic acid (piperidine-2-carboxylic acid) is a cyclic imino acid that exists as two stereoisomers, L-pipecolinic acid and this compound. While the L-isomer is an intermediate in the degradation of L-lysine in mammals, the origin and metabolic fate of the D-isomer have been a subject of considerable investigation. It is now understood that this compound in humans is primarily of exogenous origin, arising from the metabolic activity of intestinal microbiota on dietary lysine[1][2][3]. Elevated levels of pipecolic acid, including the D-isomer, are observed in the physiological fluids of patients with certain genetic disorders, such as Zellweger syndrome, and in individuals with chronic liver disease, highlighting its clinical significance[1].

Origin and Biosynthesis of this compound

In the human body, this compound is not synthesized endogenously. The primary source of this compound is the metabolic activity of the gut microbiome. Intestinal bacteria possess the enzymatic machinery to convert dietary L-lysine into this compound[1]. This microbial production is the main contributor to the circulating pool of this compound in the human body.

Logical Relationship: Origin of this compound

Caption: The primary source of this compound in the human body.

Metabolic Pathway of this compound Degradation

The catabolism of this compound in humans is primarily carried out by the peroxisomal enzyme D-amino acid oxidase (DAAO). DAAO is a flavoprotein that catalyzes the oxidative deamination of a wide range of D-amino acids.

The proposed metabolic pathway for this compound degradation is as follows:

-

Oxidative Deamination: this compound is oxidized by DAAO in the peroxisomes. This reaction involves the removal of the amino group and the formation of an imino acid intermediate, Δ¹-piperideine-2-carboxylic acid.

-

Non-enzymatic Hydrolysis: Δ¹-piperideine-2-carboxylic acid is unstable in aqueous solution and undergoes spontaneous, non-enzymatic hydrolysis to form α-keto-ε-aminocaproic acid.

-

Further Metabolism: The subsequent metabolic fate of α-keto-ε-aminocaproic acid in humans is not fully elucidated but is presumed to enter other metabolic pathways.

Signaling Pathway: this compound Degradation

Caption: The enzymatic degradation pathway of this compound.

Quantitative Data

Enzyme Kinetics of Human D-Amino Acid Oxidase (DAAO)

| Substrate | Apparent Km (mM) | Apparent kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |

| D-Alanine | 2.8 ± 0.3 | 7.7 ± 0.3 | 2.75 | |

| D-Proline | 12 ± 1 | 8.3 ± 0.3 | 0.69 | |

| D-Serine | 1.9 ± 0.2 | 6.3 ± 0.2 | 3.32 | |

| This compound | Not Reported | Not Reported | Not Reported |

Table 1: Apparent kinetic parameters of human D-amino acid oxidase for selected substrates.

Concentrations of this compound in Human Physiological Fluids

The concentration of this compound is measured in plasma and urine for the diagnosis and monitoring of various metabolic disorders.

| Fluid | Condition | This compound Concentration | Reference |

| Plasma | Healthy Adults | >98% as L-isomer | |

| Plasma | Zellweger Syndrome | Significantly elevated total pipecolic acid | |

| Urine | Healthy Adults | Primarily excreted as the D-enantiomer | |

| Urine | Zellweger Syndrome | Little D-pipecolic acid excreted | |

| Urine | Healthy Infants (≤30 days) | ≤223.8 nmol/mg creatinine (B1669602) (total pipecolic acid) | |

| Urine | Healthy Individuals (≥1 year) | ≤5.7 nmol/mg creatinine (total pipecolic acid) |

Table 2: Concentrations of this compound in Human Plasma and Urine.

Experimental Protocols

Quantification of D- and L-Pipecolinic Acid in Plasma by Chiral LC-MS/MS

This method allows for the stereoselective analysis of D- and L-pipecolinic acid in plasma samples.

Experimental Workflow

Caption: Workflow for chiral LC-MS/MS analysis of pipecolinic acid.

Methodology:

-

Sample Preparation:

-

To 50 µL of plasma, add a known amount of an internal standard (e.g., phenylalanine-d5).

-

Deproteinize the sample by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

Transfer the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatography:

-

Use a chiral column, such as a macrocyclic glycopeptide teicoplanin column, for the enantioseparation of D- and L-pipecolinic acid.

-

A typical mobile phase could be a mixture of methanol (B129727) and water.

-

-

Mass Spectrometry:

-

Interface the liquid chromatograph with a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode to detect the specific transitions for pipecolinic acid and the internal standard (e.g., m/z 130 -> 84 for pipecolinic acid).

-

-

Quantification:

-

Generate a calibration curve using standards of known concentrations of D- and L-pipecolinic acid.

-

Determine the concentration of each enantiomer in the plasma samples by comparing their peak areas to that of the internal standard and the calibration curve.

-

Quantification of Urinary Pipecolinic Acid by GC-MS

This method is suitable for the analysis of total pipecolinic acid in urine samples.

Methodology:

-

Sample Preparation:

-

To a urine sample, add a deuterated internal standard (e.g., [²H₁₁]pipecolic acid).

-

Perform a derivatization step to increase the volatility of pipecolinic acid. A common method involves the formation of N-methylcarbamate-pentafluorobenzyl (PFB) esters. This involves reaction with methylchloroformate followed by extraction and reaction with PFB bromide.

-

Extract the derivatized pipecolic acid into an organic solvent (e.g., hexane).

-

-

Gas Chromatography:

-

Inject the extract into a gas chromatograph equipped with a capillary column suitable for the separation of the derivatized amino acids.

-

Use a temperature program to achieve optimal separation.

-

-

Mass Spectrometry:

-

Use a mass spectrometer as the detector, operating in the negative chemical ionization (NCI) mode for high sensitivity.

-

Monitor the specific ions corresponding to the derivatized pipecolinic acid and the internal standard.

-

-

Quantification:

-

Quantify the amount of pipecolinic acid in the urine sample based on the ratio of the peak area of the analyte to that of the internal standard and a calibration curve.

-

D-Amino Acid Oxidase (DAAO) Activity Assay

Several methods can be used to determine DAAO activity. A common approach is the coupled-enzyme assay that measures the production of hydrogen peroxide.

Methodology:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., sodium pyrophosphate buffer, pH 8.5).

-

The reaction mixture should contain the D-amino acid substrate (in this case, this compound), horseradish peroxidase (HRP), and a chromogenic substrate for HRP (e.g., o-dianisidine or Amplex Red).

-

-

Assay Procedure:

-

Add the enzyme source (e.g., tissue homogenate or purified DAAO) to the reaction mixture to initiate the reaction.

-

The DAAO-catalyzed oxidation of this compound produces hydrogen peroxide.

-

HRP then uses the hydrogen peroxide to oxidize the chromogenic substrate, resulting in a colored or fluorescent product.

-

-

Detection:

-

Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

The rate of color or fluorescence development is proportional to the DAAO activity.

-

-

Calculation:

-

Calculate the enzyme activity based on the rate of change in signal and the molar extinction coefficient or a standard curve of the product.

-

Clinical Significance

The measurement of this compound is of significant clinical importance. Elevated levels of total pipecolic acid in plasma and urine are a key biochemical marker for peroxisomal biogenesis disorders, such as Zellweger syndrome. In these disorders, the defective peroxisomal function leads to the accumulation of various metabolites, including pipecolic acid. The stereochemical analysis of pipecolinic acid can provide further diagnostic clues, as patients with severe peroxisomal deficiencies tend to excrete very little this compound in their urine compared to healthy individuals.

Conclusion

The metabolism of this compound in the human body is a complex process that begins with its production by the gut microbiota and culminates in its degradation by the peroxisomal enzyme D-amino acid oxidase. While the major steps of this pathway have been outlined, further research is needed to fully elucidate the downstream metabolic fate of its degradation products and to determine the specific kinetic parameters of human DAAO for this compound. The analytical methods detailed in this guide provide robust tools for the accurate quantification of this compound, which is crucial for the diagnosis and understanding of associated metabolic disorders. This technical guide serves as a foundational resource for scientists and clinicians working to unravel the intricate roles of this compound in human health and disease.

References

Pharmacological Properties of D-Pipecolinic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Pipecolinic acid is a cyclic amino acid that has garnered interest in the scientific community for its diverse pharmacological activities. As a metabolite of lysine, it is endogenously present in mammals and has been implicated in various physiological and pathological processes within the central nervous system (CNS). This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its effects on neuronal function, its receptor interactions, and its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and drug development.

Pharmacodynamics: Receptor Interactions and Cellular Effects

The pharmacodynamic profile of this compound is complex, with evidence suggesting interactions with multiple neurotransmitter systems and direct effects on neuronal viability. While its precise mechanisms of action are still under investigation, key findings point towards its role as a neuromodulator rather than a classical receptor agonist or antagonist.

Interaction with GABAergic and Glutamatergic Systems

While L-Pipecolinic acid has been more extensively studied in the context of GABAergic neurotransmission, the direct interactions of this compound with GABA and NMDA receptors are not as well-quantified. However, the available literature provides some insights.

Studies on the L-enantiomer have shown a very weak affinity for the GABA-B receptor, with an IC50 value in the millimolar range, suggesting that a strong, direct interaction with GABA-mediated inhibitory transmission is unlikely.[1][2] L-Pipecolinic acid has been found to have no significant affinity for the three main components of the GABA-A receptor complex.[1][2] In the presence of barbiturates like hexobarbital (B1194168) and pentobarbital, L-Pipecolinic acid has been shown to strongly inhibit GABA binding to bovine synaptic membranes, with IC50 values in the nanomolar and even picomolar range, suggesting a potential allosteric modulatory role.[3]

The direct binding affinity of this compound to the glycine (B1666218) site of the NMDA receptor has not been extensively quantified in the available literature. However, its structural similarity to other NMDA receptor ligands warrants further investigation into its potential modulatory effects.

Effects on Neuronal Viability and Apoptosis

A significant pharmacological property of this compound is its ability to induce apoptosis in neuronal cells. In vitro studies have demonstrated that this compound, at concentrations ranging from 1 to 100 µM, reduces the viability of neuronal cells in a dose-dependent manner. This effect is accompanied by cellular changes characteristic of apoptosis, such as positive staining for propidium (B1200493) iodide and Hoechst 33342.

The proposed mechanism for this pro-apoptotic effect involves the potentiation of voltage-sensitive Ca2+ channel currents. This influx of calcium can trigger a cascade of intracellular events leading to programmed cell death.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological properties of Pipecolinic acid. It is important to note that much of the existing quantitative data pertains to the L-isomer or the racemic mixture (DL-Pipecolinic acid).

| Parameter | Receptor/Channel | Ligand | Value | Species/Tissue | Reference |

| IC50 | GABA-B Receptor | L-Pipecolic acid | 1.8 x 10⁻³ M | Rat Cortical Neurons | |

| IC50 | GABA-A Receptor (in the presence of Hexobarbital) | L-Pipecolic acid | 2 x 10⁻¹⁰ M | Bovine Synaptic Membranes | |

| IC50 | GABA-A Receptor (in the presence of Pentobarbital) | L-Pipecolic acid | 2 x 10⁻⁹ M | Bovine Synaptic Membranes | |

| Concentration Range for Apoptosis Induction | Neuronal Cells | This compound | 1 - 100 µM | Neuro-2A cells |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Neuronal Apoptosis

This compound has been shown to induce apoptosis in neuronal cells, a process that appears to be initiated by the potentiation of voltage-sensitive calcium channels. The subsequent influx of calcium is a critical event that can trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of executioner caspases like caspase-3.

Biosynthesis of this compound from D-Lysine

This compound is synthesized from D-lysine through a metabolic pathway involving two key enzymatic steps. The initial step is the transamination of the α-amino group of D-lysine, which results in the formation of Δ¹-piperideine-2-carboxylic acid (P2C). This intermediate is then reduced to form this compound.

Experimental Workflow: Quantification of this compound in Brain Tissue by HPLC-MS/MS

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.

Detailed Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Voltage-Sensitive Calcium Channel Currents

This protocol is adapted from methodologies used to study the effects of compounds on voltage-sensitive calcium channels in cultured neurons.

1. Cell Culture:

-

Culture primary cortical neurons or a suitable neuronal cell line (e.g., Neuro-2A) on glass coverslips coated with poly-D-lysine.

-

Maintain cultures in a humidified incubator at 37°C and 5% CO₂.

2. Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber mounted on the stage of an inverted microscope.

-

Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

-

Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with CsOH).

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

Elicit calcium currents by applying depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms).

3. Drug Application:

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing this compound at the desired concentrations (e.g., 10 µM and 100 µM).

-

Record calcium currents in the presence of this compound.

4. Data Analysis:

-

Measure the peak amplitude of the inward calcium currents at each voltage step before and after drug application.

-

Construct current-voltage (I-V) curves to visualize the effect of this compound on the voltage-dependence of channel activation.

Protocol 2: Western Blot Analysis of Cleaved Caspase-3

This protocol outlines the steps to detect the activation of caspase-3 in neuronal cells treated with this compound, adapted from standard western blotting procedures for apoptosis markers.

1. Cell Treatment and Lysis:

-

Plate neuronal cells (e.g., Neuro-2A) and treat with this compound (e.g., 1-100 µM) for a specified duration (e.g., 72 hours).

-

Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 12% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., rabbit anti-cleaved caspase-3, Asp175) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and expose to X-ray film or a digital imaging system.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

5. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the cleaved caspase-3 band to the loading control.

Protocol 3: Quantification of this compound in Brain Tissue by HPLC-MS/MS

This protocol is a general guideline for the sensitive and specific quantification of this compound in brain tissue, based on established methods for small molecule analysis in complex biological matrices.

1. Sample Preparation:

-

Homogenize a known weight of brain tissue in a suitable buffer (e.g., phosphate-buffered saline).

-

Add an internal standard (e.g., a stable isotope-labeled this compound) to the homogenate.

-

Precipitate proteins by adding a threefold volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

2. HPLC Conditions:

-

Use a chiral HPLC column (e.g., a teicoplanin-based column) for the enantiomeric separation of D- and L-pipecolinic acid.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

-

Set the column temperature and flow rate to achieve optimal separation.

3. MS/MS Conditions:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) for the detection of this compound and the internal standard.

-

Set up a multiple reaction monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Quantification:

-

Generate a calibration curve by analyzing standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the brain tissue samples by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Conclusion

This compound exhibits a range of pharmacological activities in the central nervous system, most notably its ability to induce neuronal apoptosis through a mechanism likely involving the potentiation of voltage-sensitive calcium channels. While its direct interactions with major neurotransmitter receptors like GABA and NMDA receptors appear to be weak and not fully characterized for the D-isomer, its potential as a neuromodulator warrants further investigation. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate future research into the complex pharmacology of this compound and its potential implications for both physiological and pathological conditions in the brain. Further studies are needed to elucidate the precise molecular targets and signaling cascades regulated by this intriguing endogenous molecule.

References

Discovery and history of D-Pipecolinic acid

An In-depth Technical Guide to D-Pipecolinic Acid: Discovery, History, and Biological Significance

Introduction

Pipecolic acid (piperidine-2-carboxylic acid), a cyclic non-proteinogenic amino acid, exists as two stereoisomers, D- and L-pipecolinic acid.[1][2] While both forms are metabolites of L-lysine, this compound has a distinct origin and history of scientific interest.[3] Initially identified in the mid-20th century, it was considered a minor metabolite.[4] However, subsequent research has unveiled its significant roles across various biological kingdoms, from being a crucial signaling molecule in plant immunity to serving as a diagnostic biomarker for severe human metabolic disorders.[5] This technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and multifaceted biological functions of this compound, with a focus on quantitative data and experimental methodologies relevant to researchers and drug development professionals.

Discovery and History

D-(+)-Pipecolinic acid was first isolated and characterized in the mid-20th century as a metabolite found in various organisms, including plants and mammals. For a considerable period, its biological significance remained largely unknown. A pivotal shift in understanding came with the discovery of elevated pipecolic acid levels in the physiological fluids of patients with peroxisomal biogenesis disorders, such as Zellweger syndrome. This finding established pipecolic acid, including the D-isomer, as a key biomarker for a class of severe genetic diseases.

Further research elucidated that in humans, plasma this compound is not primarily derived directly from dietary intake but is mainly a product of L-lysine catabolism by intestinal bacteria. This discovery highlighted the intricate relationship between the host's metabolism and the gut microbiome. In parallel, studies in plant biology identified pipecolic acid as a critical signaling molecule in plant defense, particularly in systemic acquired resistance (SAR), where it helps prime the plant for a more robust immune response against pathogens. In the microbial world, pipecolic acid is recognized as an important precursor for the biosynthesis of secondary metabolites with significant pharmaceutical applications, such as the immunosuppressant rapamycin.

Biosynthesis and Metabolism

The metabolic pathways of pipecolic acid are complex and vary between organisms. The primary precursor for both D- and L-isomers is the essential amino acid L-lysine.

Biosynthesis from L-Lysine

In mammals and humans, the synthesis of this compound is largely attributed to the metabolic activity of intestinal bacteria, which convert dietary L-lysine into this compound. This is distinct from the primary mammalian pathway for L-lysine degradation, which proceeds via the saccharopine pathway to produce L-pipecolic acid.

In microorganisms, two main routes for converting lysine (B10760008) to pipecolic acid have been identified:

-

The Δ¹-piperideine-2-carboxylic acid (P2C) Pathway: This route involves the loss of the α-amino group of lysine. In Pseudomonas putida, this pathway is part of D-lysine catabolism, where D-lysine is converted to P2C and subsequently reduced to pipecolic acid.

-

The Δ¹-piperideine-6-carboxylic acid (P6C) Pathway: This route involves the loss of the ε-amino group. The intermediate P6C is in equilibrium with its open-chain form, α-aminoadipic-δ-semialdehyde.

In plants, L-lysine is converted to pipecolic acid via a pathway involving the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1) and SAR-DEFICIENT 4 (SARD4). ALD1, an aminotransferase, is thought to convert L-lysine into Δ¹-piperideine-2-carboxylic acid (2,3-DP), which is then reduced to pipecolic acid by the reductase SARD4.

Catabolism

The degradation of pipecolic acid primarily occurs in the peroxisomes. The enzyme L-pipecolate oxidase is responsible for oxidizing pipecolic acid, a critical step in its catabolism. A deficiency in this enzyme or general peroxisomal dysfunction leads to the accumulation of pipecolic acid in the body. The rate of pipecolic acid metabolism varies significantly among different animal species and even between organs within the same species. For instance, rabbit kidney and liver slices effectively degrade both D- and L-isomers, whereas rat tissues show very little catabolism of injected pipecolic acid.

Biological Roles and Clinical Significance

This compound is not merely a metabolic byproduct; it plays active roles in various physiological and pathological processes.

Mammalian Systems and Disease

-

Biomarker for Peroxisomal Disorders: Elevated levels of pipecolic acid are a hallmark of peroxisome biogenesis disorders (PBDs) like Zellweger syndrome, infantile Refsum disease, and neonatal adrenoleukodystrophy. Its measurement in plasma or urine is a crucial diagnostic tool for these conditions. In generalized PBDs, pipecolic acid levels are increased, whereas they remain normal in disorders involving a single peroxisomal enzyme deficiency, aiding in differential diagnosis.

-

Neurological Function: Pipecolic acid is found in the brain and cerebrospinal fluid and is considered a metabolite of lysine in the brain. Some studies have suggested it may interact with the central GABAergic system, potentially enhancing GABA responses in neurons. However, other research indicates this interaction is weak and may not be physiologically significant under normal conditions.

-

Cancer Biomarker: Recent studies have highlighted serum pipecolic acid as a potential predictive biomarker for esophageal squamous cell carcinoma (ESCC). Its levels were found to be progressively increased from dysplasia to cancerization in mouse models, and it may help cancer cells resist oxidative stress.

Plant Immunity

In the plant kingdom, pipecolic acid is a key regulator of inducible immunity.

-

Systemic Acquired Resistance (SAR): Following pathogen recognition, pipecolic acid accumulates not only in the inoculated leaves but also in distal, uninfected leaves. This systemic accumulation is essential for establishing SAR, a state of heightened immunity that protects the entire plant from subsequent infections.

-

Defense Priming: Pipecolic acid acts as a signal that amplifies and primes plant defense responses. It conditions the plant for a faster and stronger activation of defenses, such as the production of the key defense hormone salicylic (B10762653) acid.

Quantitative Data

The concentration and metabolism of pipecolic acid vary significantly depending on the biological source and condition.

Table 1: Concentration of Pipecolic Acid in Biological Fluids and Foods

| Sample Type | Analyte | Concentration / Value | Reference |

|---|---|---|---|

| Human Plasma (Healthy) | L-Pipecolic Acid | Calibration range: 0.5–80 µmol/L | |

| Human Plasma (Peroxisomal Disease) | L-Pipecolic Acid | Elevated compared to healthy individuals | |

| Human Urine (Healthy Infants) | Pipecolic Acid | Excretion decreases with age | |

| Human Urine (Zellweger Patients) | Pipecolic Acid | 0.02–228.3 mmol/mol of creatinine | |

| Processed Foods (e.g., Dairy, Meat) | Total Pipecolic Acid | High concentrations found in some samples; higher proportion of L-isomer than D-isomer |

| Edible Plants | Total Pipecolic Acid | High concentrations found in some samples; higher portion of L-isomer than D-isomer | |

Table 2: Comparative Rates of Pipecolic Acid Metabolism in Kidney Tissue

| Animal Species | L-Pipecolic Acid Degradation (pmoles/min/mg protein) | D-Pipecolic Acid Degradation | Reference |

|---|---|---|---|

| Rat | 0.11 | Consistently 50-60% higher than L-isomer | |

| Mouse | 0.31 | Consistently 50-60% higher than L-isomer | |

| Monkey | 3.0 | Consistently 50-60% higher than L-isomer | |

| Human | 6.5 | Consistently 50-60% higher than L-isomer | |

| Guinea Pig | 101 | Consistently 50-60% higher than L-isomer |

| Rabbit | 106 | Activity with D-isomer was not consistently higher | |

Experimental Protocols

Accurate quantification of this compound is essential for both research and clinical diagnostics. Below are summaries of established methodologies.

Protocol 1: Chiral Quantification of D- and L-Pipecolic Acid in Plasma by LC-MS/MS

This method allows for the stereoselective analysis of pipecolic acid isomers in plasma.

-

Principle: Enantiomers are separated on a chiral chromatography column and detected by a tandem mass spectrometer, providing high sensitivity and specificity.

-

Reagents and Materials:

-

Plasma sample (50 µL)

-

Internal Standard (e.g., phenylalanine-d5)

-

Protein precipitation agent (e.g., acetonitrile)

-

Chiral HPLC column (e.g., macrocyclic glycopeptide teicoplanin column)

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

-

Sample Preparation:

-

Add internal standard to a 50 µL plasma sample.

-

Deproteinize the sample by adding a precipitation agent.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

Instrumental Analysis:

-

Chromatography: Use a chiral column to separate D- and L-pipecolic acid. L-PA typically elutes earlier than D-PA.

-

Mass Spectrometry: Operate in selected-reaction monitoring (SRM) mode. Monitor specific precursor-to-product ion transitions (e.g., m/z 130 -> m/z 84 for pipecolic acid).

-

-

Data Analysis:

-

Quantify L- and D-pipecolic acid concentrations by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.

-

Protocol 2: Quantification of Pipecolic Acid in Plant Tissue by GC-MS

This protocol describes a method for extracting and quantifying total pipecolic acid from plant leaves.

-

Principle: Pipecolic acid is extracted from plant tissue, derivatized to increase its volatility, and then analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Reagents and Materials:

-

Plant leaf tissue

-

Internal Standard (e.g., norvaline)

-

Extraction solvent (e.g., methanol/water mixture)

-

Derivatization agent (e.g., propyl chloroformate)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

-

Sample Preparation:

-

Homogenize leaf tissue in an extraction solvent containing the internal standard.

-

Centrifuge and collect the supernatant.

-

Perform a one-step derivatization using propyl chloroformate.

-

Extract the derivatized analytes into an organic solvent (e.g., chloroform).

-

Analyze the organic phase by GC-MS.

-

-

Instrumental Analysis:

-

Chromatography: Separate the derivatized compounds on a suitable GC column.

-

Mass Spectrometry: Operate in selective ion monitoring (SIM) mode to detect specific ions for derivatized pipecolic acid (e.g., m/z 172.2 and 128.0) and the internal standard.

-

-

Data Analysis:

-

Calculate pipecolic acid levels based on a standard curve generated from the peak area ratios of the analyte to the internal standard.

-

Conclusion

This compound, once a molecule of obscure function, has emerged as a compound of significant interest in diverse fields of biology and medicine. Its unique origin from the gut microbiome in humans, its critical role as a diagnostic marker for devastating peroxisomal disorders, and its function as a central signaling molecule in plant immunity underscore its importance. The development of sophisticated analytical techniques has been crucial in uncovering these roles. For researchers, scientists, and drug development professionals, a thorough understanding of the biosynthesis, metabolism, and multifaceted functions of this compound opens new avenues for diagnostic innovation, therapeutic intervention, and the development of novel strategies for crop protection.

References

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 2. CAS 1723-00-8: (+)-Pipecolic acid | CymitQuimica [cymitquimica.com]

- 3. Human Metabolome Database: Showing metabocard for Pipecolic acid (HMDB0000070) [hmdb.ca]

- 4. Page loading... [guidechem.com]

- 5. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Pipecolinic Acid: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Pipecolinic acid, a non-proteinogenic amino acid and a stereoisomer of pipecolic acid, is an endogenous metabolite found in various biological systems, from microorganisms to humans. As a catabolite of D-lysine, its presence and concentration in physiological fluids are of increasing interest in the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. It details analytical methodologies for its quantification and chiral separation, explores its metabolic pathways, and discusses its emerging role in neuroscience and as a potential biomarker for certain diseases. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, as well as those investigating metabolic pathways and neurological disorders.

Chemical Structure and Identification

This compound, also known as (R)-(+)-2-Piperidinecarboxylic acid or D-Homoproline, is a cyclic amino acid. Its structure consists of a piperidine (B6355638) ring with a carboxylic acid group at the 2-position. The "D" designation refers to the stereochemistry at the alpha-carbon, which is in the (R) configuration.

Chemical Identifiers:

-

IUPAC Name: (2R)-piperidine-2-carboxylic acid[1]

-

Molecular Formula: C₆H₁₁NO₂[2]

-

Molecular Weight: 129.16 g/mol

-

InChI Key: HXEACLLIILLPRG-RXMQYKEDSA-N

-

SMILES: C1CCNC[C@H]1C(=O)O

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its analysis and application in research.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Physical State | White to off-white crystalline solid/powder | |

| Melting Point | 272 °C (decomposes) | |

| Solubility | Soluble in water. Slightly soluble in methanol (B129727) and DMSO (with heating). | |

| Optical Activity [α]D²⁵ | +27° (c=1 in H₂O) | |

| pKa | 2.28 (at 25°C) | |

| logP | -2.2 |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

| Spectroscopy Type | Key Data | References |

| ¹H NMR (500 MHz, D₂O) | δ (ppm): 3.58 (dd), 3.41 (m), 3.00 (m), 2.21 (m), 1.87 (m), 1.63 (m), 1.57 (m) | |

| ¹³C NMR | Data not explicitly found in a readily available format in the initial searches. | |

| Mass Spectrometry (MS) | Monoisotopic Mass: 129.078978601 Da. Key fragments in MS/MS can be used for quantification. | |

| Infrared (IR) Spectroscopy | Specific peak data not detailed in the provided search results, but would show characteristic peaks for O-H, N-H, C-H, and C=O functional groups. |

Biological Significance and Signaling Pathways

This compound is primarily a product of D-lysine metabolism. While L-pipecolic acid metabolism is well-characterized, the pathways and roles of the D-enantiomer are an active area of investigation.

Biosynthesis of this compound

The primary route for this compound biosynthesis is from the amino acid D-lysine. This conversion is a key step in the catabolism of D-lysine, particularly in microorganisms. The pathway involves the formation of an intermediate, Δ¹-piperideine-2-carboxylic acid (P2C), which is then reduced to pipecolic acid.

Role in Neurological Function and Disease

Pipecolic acid has been implicated in synaptic transmission in the central nervous system. While much of the research has focused on the L-isomer, the role of this compound is gaining attention. Elevated levels of pipecolic acid (both D- and L-isomers) in physiological fluids have been associated with certain metabolic disorders, such as Zellweger syndrome, and chronic liver diseases. The exact mechanisms by which this compound may influence neurological function are still under investigation, but potential interactions with receptors like the N-methyl-D-aspartate (NMDA) receptor are being explored.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental for studying this compound. This section provides detailed protocols for its synthesis, chiral separation, and quantification.

Synthesis of DL-Pipecolic Acid from L-Lysine (B1673455) Hydrochloride

This protocol describes a method for the synthesis of a racemic mixture of pipecolic acid from L-lysine hydrochloride.

Materials:

-

L-Lysine hydrochloride

-

Raney Nickel (Raney Ni)

-

Deionized water

-

Argon (Ar) gas

-

Hydrogen (H₂) gas

-

Parr high-pressure reactor

Procedure:

-

To the reaction chamber of a Parr high-pressure reactor, add L-Lysine hydrochloride (e.g., 1.83 g, 10 mmol), deionized water (100 mL), and Raney Ni (0.58 g, 10 mmol).

-

Assemble the reactor and flush the reaction chamber with Argon for 10 minutes.

-

Pressurize the reactor with H₂ to 100 psi (689.48 kPa) and then vent to the atmosphere. Repeat this pressurization and venting process two more times.

-

After the final flush, pressurize the reactor with 100 psi of H₂.

-

Increase the temperature of the stirred reaction vessel to 200°C. The internal pressure will rise to approximately 300 psi.

-

Maintain the reaction at 200°C for 8 hours.

-

After 8 hours, cool the reactor to room temperature.

-

Carefully vent the remaining H₂ in a fume hood.

-

Filter the reaction solution to remove the Raney Ni catalyst.

-

Concentrate the filtrate under reduced pressure to obtain DL-Pipecolic acid.

Chiral Separation and Quantification by HPLC-MS/MS

This protocol outlines a method for the separation of D- and L-pipecolic acid enantiomers and their quantification in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Equipment:

-

Plasma sample

-

Phenylalanine-d5 (internal standard)

-

Deproteinization agent (e.g., acetonitrile)

-

HPLC system with a chiral column (e.g., macrocyclic glycopeptide teicoplanin column)

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 50 µL of plasma, add a known amount of phenylalanine-d5 as an internal standard.

-

Add a deproteinization agent, vortex, and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC Separation:

-

Inject the prepared sample onto the chiral HPLC column.

-

Use an appropriate mobile phase for isocratic or gradient elution to separate the D- and L-enantiomers.

-

-

MS/MS Detection:

-

Interface the HPLC system with the ESI source of the tandem mass spectrometer.

-

Operate the mass spectrometer in the selected-reaction monitoring (SRM) mode.

-

Monitor the following transitions: m/z 130 -> m/z 84 for pipecolic acid and m/z 171 -> m/z 125 for phenylalanine-d5.

-

-

Data Analysis:

-

Identify the peaks for D- and L-pipecolic acid based on their retention times.

-

Quantify the concentration of each enantiomer by comparing its peak area to that of the internal standard, using a calibration curve.

-

Applications in Drug Development and Research

D-Pipecolic acid and its derivatives are of interest in medicinal chemistry for their potential therapeutic applications. The rigid, cyclic structure of the piperidine ring can be used to create conformationally constrained analogs of other amino acids, which can be valuable in designing peptides and small molecules with specific biological activities. Furthermore, as a biomarker, the quantification of D-Pipecolic acid in biological fluids can aid in the diagnosis and monitoring of certain metabolic and liver diseases.

Conclusion

D-Pipecolic acid is a molecule with a rich chemistry and an expanding biological role. This guide has provided a detailed overview of its chemical structure, properties, and biological significance, along with practical experimental protocols. As research continues to unravel the complexities of D-amino acid metabolism and signaling, D-Pipecolic acid is poised to become an increasingly important molecule in the fields of biochemistry, neuroscience, and drug discovery. The information and methodologies presented herein are intended to facilitate further investigation into this intriguing endogenous metabolite.

References

D- and L-Pipecolinic Acid: A Comprehensive Technical Guide for Researchers

December 2025

Introduction

Pipecolinic acid, a non-proteinogenic amino acid derived from the metabolism of lysine (B10760008), exists as two enantiomers: D-pipecolinic acid and L-pipecolinic acid. These stereoisomers, while structurally similar, exhibit distinct physiological functions and are implicated in diverse biological processes across kingdoms, from microorganisms and plants to humans. This technical guide provides an in-depth overview of the core functions, metabolic pathways, and analytical methodologies related to D- and L-pipecolinic acid, tailored for researchers, scientists, and professionals in drug development.

Core Functions of D- and L-Pipecolinic Acid

The biological roles of pipecolinic acid enantiomers are multifaceted and context-dependent, ranging from metabolic intermediates to crucial signaling molecules.